- Decarboxylative Trifluoromethylating Reagent [Cu(O2CCF3)(phen)] and Difluorocarbene Precursor [Cu(phen)2][O2CCF2Cl]Chemistry - A European Journal, 2016, 22(6), 2075-2084,
Cas no 920981-12-0 (1-(Difluoromethoxy)-2-iodobenzene)

920981-12-0 structure
Produktname:1-(Difluoromethoxy)-2-iodobenzene
CAS-Nr.:920981-12-0
MF:C7H5F2IO
MW:270.015281438828
MDL:MFCD09749662
CID:1029348
PubChem ID:15945938
1-(Difluoromethoxy)-2-iodobenzene Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-(Difluoromethoxy)-2-iodobenzene
- 2-(Difluoromethoxy)iodobenzene
- 2-Iodo-1-(difluoromethoxy)benzene
- 1-Difluoromethoxy-2-iodobenzene
- 1-Iodo-2-(difluoromethoxy)benzene
- PC7263
- AS02464
- AK136295
- ST2403258
- 1-[bis(fluoranyl)methoxy]-2-iodanyl-benzene
- X8405
- A844145
- 1-(Difluoromethoxy)-2-iodobenzene (ACI)
- CK2335
- MFCD09749662
- DTXSID90580083
- CS-W021254
- SY106752
- BZOXAMCTTCQOTB-UHFFFAOYSA-N
- SB85452
- DB-079231
- AKOS009322888
- 920981-12-0
- SCHEMBL1438852
- EN300-5042512
- DS-5372
-
- MDL: MFCD09749662
- Inchi: 1S/C7H5F2IO/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7H
- InChI-Schlüssel: BZOXAMCTTCQOTB-UHFFFAOYSA-N
- Lächelt: FC(OC1C(I)=CC=CC=1)F
Berechnete Eigenschaften
- Genaue Masse: 269.93500
- Monoisotopenmasse: 269.93532g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 2
- Komplexität: 121
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 9.2
- XLogP3: 3.7
Experimentelle Eigenschaften
- Dichte: 1.839
- Siedepunkt: 334.5°C at 760 mmHg
- Flammpunkt: 94℃
- PSA: 9.23000
- LogP: 2.89260
1-(Difluoromethoxy)-2-iodobenzene Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302
- Warnhinweis: P280-P305+P351+P338
- Lagerzustand:Keep in dark place,Inert atmosphere,2-8°C
1-(Difluoromethoxy)-2-iodobenzene Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Alichem | A013000034-250mg |
2-(Difluoromethoxy)iodobenzene |
920981-12-0 | 97% | 250mg |
$484.80 | 2023-08-31 | |
Ambeed | A231076-1g |
1-(Difluoromethoxy)-2-iodobenzene |
920981-12-0 | 96% | 1g |
$16.0 | 2025-02-21 | |
Fluorochem | 035589-1g |
2-(Difluoromethoxy)iodobenzene |
920981-12-0 | 95% | 1g |
£16.00 | 2022-03-01 | |
Fluorochem | 035589-5g |
2-(Difluoromethoxy)iodobenzene |
920981-12-0 | 95% | 5g |
£45.00 | 2022-03-01 | |
Apollo Scientific | PC7263-25g |
1-(Difluoromethoxy)-2-iodobenzene |
920981-12-0 | 25g |
£105.00 | 2023-09-02 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | QJ731-5g |
1-(Difluoromethoxy)-2-iodobenzene |
920981-12-0 | 96% | 5g |
506CNY | 2021-05-08 | |
Enamine | EN300-5042512-0.05g |
1-(difluoromethoxy)-2-iodobenzene |
920981-12-0 | 95% | 0.05g |
$19.0 | 2023-05-24 | |
Enamine | EN300-5042512-1.0g |
1-(difluoromethoxy)-2-iodobenzene |
920981-12-0 | 95% | 1g |
$19.0 | 2023-05-24 | |
Enamine | EN300-5042512-0.5g |
1-(difluoromethoxy)-2-iodobenzene |
920981-12-0 | 95% | 0.5g |
$19.0 | 2023-05-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-321054-5g |
2-(Difluoromethoxy)iodobenzene, |
920981-12-0 | 5g |
¥760.00 | 2023-09-05 |
1-(Difluoromethoxy)-2-iodobenzene Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 4 h, 75 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane ; 12 h, 35 °C
1.2 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ; 12 h, rt
1.3 Solvents: Water ; rt
1.2 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ; 12 h, rt
1.3 Solvents: Water ; rt
Referenz
- Three step procedure for the preparation of aromatic and aliphatic difluoromethyl ethers from phenols and alcohols using a chlorine/fluorine exchange methodologyJournal of Fluorine Chemistry, 2014, 160, 72-76,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 min, 5 °C
1.2 5 °C → rt; 2 h, rt
1.2 5 °C → rt; 2 h, rt
Referenz
- Process for preparation of difluoromethyl containing compounds using (difluoromethyl)trialkylammonium salts, China, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; -78 °C; -78 °C → 80 °C; 4 h, 80 °C
Referenz
- 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-based difluorocarbene precursor and its use in the difluoromethylation of phenol derivativesJournal of Organic Chemistry, 2006, 71(26), 9845-9848,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Acetonitrile ; 10 min, 5 °C
1.2 5 °C; 1.5 h, 5 °C → rt
1.3 Reagents: Water ; rt
1.2 5 °C; 1.5 h, 5 °C → rt
1.3 Reagents: Water ; rt
Referenz
- Difluoromethylation of O-, S-, N-, C-nucleophiles using difluoromethyltri(n-butyl)ammonium chloride as a new difluorocarbene sourceChinese Journal of Chemistry, 2011, 29(12), 2717-2721,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 0.5 h, 60 - 70 °C
1.2 4 - 5 h, 60 - 70 °C; 12 h, 60 - 70 °C
1.3 Reagents: Water
1.2 4 - 5 h, 60 - 70 °C; 12 h, 60 - 70 °C
1.3 Reagents: Water
Referenz
- Preparation of tricyclic compounds as mPGES-1 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 5 h, 50 °C
Referenz
- Chlorodifluoromethyl phenyl sulfone: a novel non-ozone-depleting substance-based difluorocarbene reagent for O- and N-difluoromethylationsChemical Communications (Cambridge, 2007, (48), 5149-5151,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 4 h, 60 °C; 60 °C → rt
Referenz
- Method for preparation of difluoromethyl-containing compound, China, , ,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Dimethylformamide ; 12 h, 25 °C
Referenz
- Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic AcidOrganic Letters, 2017, 19(10), 2758-2761,
1-(Difluoromethoxy)-2-iodobenzene Raw materials
- Copper(1+),bis(1,10-phenanthroline-kN1,kN10)-, (T-4)-
- Chloro(difluoro)methylsulfonylbenzene
- Acetic acid, 2-chloro-2,2-difluoro-, ion(1-)
- Bromodifluoroacetic acid
- Difluoromethyl Phenyl Sulfone
- Phenol, 2-iodo-, 1-formate
- 2-chloro-2,2-difluoro-1-phenylethan-1-one
- 2-Iodophenol
- N,N-Dibutyl-N-(difluoromethyl)-1-butanaminium Chloride (1:1)
1-(Difluoromethoxy)-2-iodobenzene Preparation Products
1-(Difluoromethoxy)-2-iodobenzene Verwandte Literatur
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
920981-12-0 (1-(Difluoromethoxy)-2-iodobenzene) Verwandte Produkte
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:920981-12-0)1-(Difluoromethoxy)-2-iodobenzene

Reinheit:99%
Menge:100g
Preis ($):374.0